molecular formula C21H27N3O2 B5302890 8-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one

8-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one

Cat. No. B5302890
M. Wt: 353.5 g/mol
InChI Key: XOPOKPRQZMVXOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 8-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one is not fully understood. However, it has been suggested that the compound may inhibit the growth of cancer cells by disrupting the microtubule network, which is involved in cell division. Additionally, it may inhibit the growth of fungi by disrupting the cell wall.
Biochemical and Physiological Effects:
Studies have shown that 8-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one has low toxicity and does not cause significant biochemical or physiological effects in vitro. However, further studies are needed to determine its effects in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 8-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one in lab experiments is its versatility. It can be used as a building block for the synthesis of various compounds, making it useful for a wide range of applications. However, one limitation is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 8-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one. One direction is to study its potential applications in drug delivery systems, as it has been shown to have low toxicity and may be useful for targeted drug delivery. Another direction is to study its potential applications in catalysis, as it has been shown to be a useful ligand for the synthesis of metal complexes. Additionally, further studies are needed to determine its effects in vivo and its potential applications in other fields, such as material science and nanotechnology.

Synthesis Methods

The synthesis of 8-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one involves several steps, including the reaction of 3,5-dimethyl-1H-pyrazole with 3-bromobenzyl chloride to form 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl chloride. This intermediate is then reacted with 1,5-dibromopentane to form the spirocyclic intermediate, which is further reacted with sodium methoxide to form the final product.

Scientific Research Applications

This compound has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been shown to have anticancer and antifungal properties. In material science, it has been used as a building block for the synthesis of novel polymers. In catalysis, it has been used as a ligand for the synthesis of metal complexes.

properties

IUPAC Name

9-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-16-13-17(2)24(22-16)19-6-3-5-18(14-19)15-23-11-10-21(8-4-12-26-21)9-7-20(23)25/h3,5-6,13-14H,4,7-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPOKPRQZMVXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)CN3CCC4(CCCO4)CCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one

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